molecular formula C17H19NO2S B12128971 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline

1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline

Katalognummer: B12128971
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: HXVHMILAAACJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline is an organic compound with a complex structure that includes a sulfonyl group attached to a dimethylphenyl ring and a methylindoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline typically involves several steps, including the formation of the sulfonyl group and its subsequent attachment to the dimethylphenyl ring. One common method involves the use of sulfonyl chlorides and appropriate base catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining stringent quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
  • 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylpiperidine

Uniqueness

1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C17H19NO2S

Molekulargewicht

301.4 g/mol

IUPAC-Name

1-(3,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO2S/c1-12-8-9-16(10-13(12)2)21(19,20)18-14(3)11-15-6-4-5-7-17(15)18/h4-10,14H,11H2,1-3H3

InChI-Schlüssel

HXVHMILAAACJSF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.